

Technical Support Center: Recombinant DAB2 Protein Expression

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Compound of Interest		
Compound Name:	DIBA-2	
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Welcome to the technical support center for the expression of recombinant Disabled-2 (DAB2) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve protein yield and solubility.

FAQs: Quick Solutions

Q1: What is the primary function of the DAB2 protein?

A1: Disabled-2 (DAB2) is a key cytosolic adaptor protein involved in clathrin-mediated endocytosis.[1][2] It plays a crucial role in regulating several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin pathways.[1] Its function is critical in processes like cell positioning, homeostasis, and epithelial-to-mesenchymal transition (EMT).[1]

Q2: Why is expressing my human DAB2 protein in E. coli resulting in low yield?

A2: Low expression of human proteins in E. coli is a common issue that can stem from several factors.[3][4] A primary cause is "codon bias," where the codons in the human DAB2 gene are infrequently used by E. coli, leading to translational stalling.[3][5] Other potential reasons include protein toxicity to the host cell, mRNA instability, or the formation of insoluble protein aggregates called inclusion bodies.[6][7][8]

Q3: What is the simplest first step to improve the solubility of my recombinant DAB2?



A3: One of the most effective and straightforward initial steps is to lower the induction temperature.[9][10][11] Reducing the temperature to a range of 15-25°C slows down cellular processes like transcription and translation.[9][10] This slower rate of protein synthesis can facilitate proper folding and reduce the likelihood of aggregation into inclusion bodies.[8][9]

Q4: Which E. coli strain is generally recommended for expressing a protein like DAB2?

A4: The BL21(DE3) strain and its derivatives are the most common and recommended hosts for recombinant protein expression.[12][13][14][15] These strains are deficient in Lon and OmpT proteases, which minimizes the degradation of your target protein.[12][13] They also contain the T7 RNA polymerase gene necessary for high-level expression from common pET vectors.[12][16] For proteins with rare codons, strains like Rosetta(DE3), which supply tRNAs for rare codons, can be beneficial.[5]

Troubleshooting GuidesProblem 1: Low or No Expression of DAB2 Protein

If you are observing very little or no DAB2 protein on your SDS-PAGE gel after induction, follow this guide.

Possible Causes & Solutions

- Codon Bias: The human DAB2 gene contains codons that are rare in E. coli, which can hinder translation.[3][5]
 - Solution: Synthesize a new version of the DAB2 gene that is "codon-optimized" for E. coli.
 This replaces rare codons with more common ones without changing the amino acid sequence, which can significantly boost translational efficiency.[5][17]
- Plasmid or Clone Issues: Errors in the plasmid sequence or using a poorly performing colony can prevent expression.
 - Solution 1: Sequence your expression vector to confirm that the DAB2 gene is correctly inserted, in the correct reading frame, and free of mutations.[18]
 - Solution 2: Pick and test several individual colonies from your transformation plate, as expression levels can vary between clones for unknown reasons.



- Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), and the induction duration may not be optimal.[6][8]
 - Solution: Perform a small-scale expression trial to test a matrix of conditions. See the protocol below for a detailed guide.

Experimental Protocol: Small-Scale Induction Optimization

This protocol helps identify the best conditions for protein expression.

- Inoculate a single colony of E. coli carrying the DAB2 expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- The next morning, use the overnight culture to inoculate 5 separate 10 mL cultures to an initial OD600 of ~0.1.
- Grow the 10 mL cultures at 37°C with shaking until the OD600 reaches 0.6–0.8.
- Set aside one culture as the "uninduced" control. Induce the remaining four cultures according to the conditions in the table below.
- After the induction period, harvest 1 mL from each culture. Centrifuge to pellet the cells, remove the supernatant, and freeze the cell pellets.
- Resuspend each pellet in 100 μ L of SDS-PAGE loading buffer, boil for 10 minutes, and analyze 10-15 μ L on an SDS-PAGE gel to compare expression levels.

Data Presentation: Induction Optimization Matrix

Culture	Inducer (IPTG) Conc.	Induction Temp.	Induction Time
1 (Control)	None	37°C	4 hours
2	0.1 mM	37°C	4 hours
3	1.0 mM	37°C	4 hours
4	0.5 mM	25°C	6 hours
5	0.5 mM	18°C	16 hours (overnight)



Problem 2: DAB2 is Expressed but is Insoluble (Inclusion Bodies)

A strong band appears on the gel at the correct molecular weight, but after cell lysis, the protein is found in the insoluble pellet fraction.

Possible Causes & Solutions

- High Expression Rate: Rapid, high-level expression often overwhelms the cell's folding machinery, leading to protein aggregation.[8][10]
 - Solution 1 (Temperature): Lower the induction temperature. Inducing at 16-25°C for a longer period (12-16 hours) is a very common strategy to increase the yield of soluble protein.[5][9]
 - Solution 2 (Inducer Concentration): Reduce the concentration of the inducer (e.g., IPTG).
 Lowering the transcription rate can give the newly synthesized protein more time to fold correctly.[9][10][17]
- Lack of Chaperones or Disulfide Bond Support: As a eukaryotic protein, DAB2 may require specific cellular machinery for proper folding that is absent or insufficient in E. coli.
 - Solution: Use specialized E. coli strains. For example, strains like ArcticExpress(DE3) coexpress cold-adapted chaperonins that are active at low temperatures and can aid in proper protein folding.[15]
- Fusion Tag Issues: The type or position of an affinity tag (e.g., 6xHis-tag) can sometimes interfere with folding and promote insolubility.[5][9]
 - Solution 1: If using an N-terminal tag, try moving it to the C-terminus, or vice versa.[5][10]
 - Solution 2: Test a different solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These larger tags often improve the solubility of their fusion partners.

Experimental Protocol: Lysis and Solubility Assay



This protocol determines the proportion of recombinant DAB2 in the soluble versus insoluble fraction.

- Take a 1 mL sample from an induced culture and pellet the cells by centrifugation.
- Resuspend the pellet in 500 μ L of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
- Lyse the cells using sonication on ice.
- Take a 50 μL sample of the total cell lysate (this is the "Total" fraction).
- Centrifuge the remaining lysate at high speed (e.g., >13,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble components.
- Carefully collect the supernatant (this is the "Soluble" fraction).
- Resuspend the pellet in 450 μL of the same lysis buffer (this is the "Insoluble" fraction).
- Mix 15 μ L of each fraction (Total, Soluble, Insoluble) with loading buffer, boil, and analyze by SDS-PAGE. A soluble protein will appear predominantly in the soluble fraction.

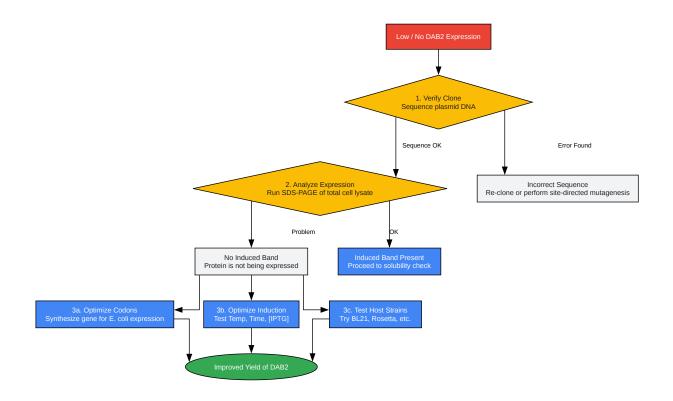
Data Presentation: Comparison of F. coli Expression Strains

Strain	Key Feature	Best For
BL21(DE3)	Protease deficient (lon-, ompT-).[12][15]	General high-level protein expression.[13]
Rosetta(DE3)	Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).	Expressing eukaryotic proteins with codon bias.[5]
ArcticExpress(DE3)	Co-expresses cold-adapted chaperonins Cpn60 and Cpn10.[15]	Improving solubility of proteins at low temperatures (4-12°C). [15]
BL21-Al	Tightly controlled expression via the araBAD promoter (arabinose-inducible).[15]	Expressing toxic proteins where basal expression must be minimized.[15]



Visual Guides: Workflows and Pathways Troubleshooting Workflow for Low DAB2 Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues related to low or no expression of recombinant DAB2 protein.



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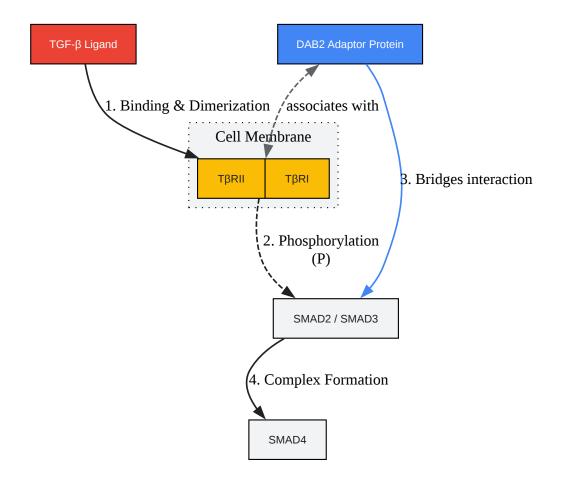


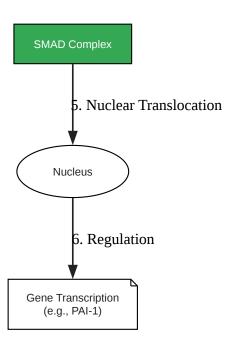
A flowchart for troubleshooting low recombinant DAB2 protein yield.

DAB2's Role in TGF-β Signaling

This diagram illustrates the role of DAB2 as an adaptor protein in the canonical TGF- β signaling pathway, where it facilitates the transmission of the signal from the cell surface receptors to the downstream SMAD proteins.







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DAB2 acts as a scaffold in the canonical TGF- β signaling pathway.



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